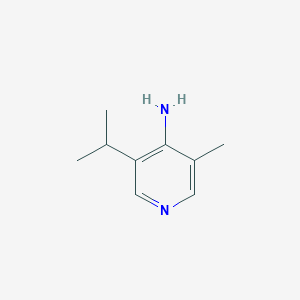

3-Isopropyl-5-methylpyridin-4-amine

Description

3-Isopropyl-5-methylpyridin-4-amine is a pyridine derivative characterized by a pyridine ring substituted with an isopropyl group at position 3, a methyl group at position 5, and an amine group at position 4. Its molecular formula is C₉H₁₄N₂, with a molar mass of 150.22 g/mol. The compound’s structure combines electron-donating alkyl groups (isopropyl and methyl) with a basic amine moiety, influencing its physicochemical properties, such as solubility, lipophilicity, and reactivity.

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

3-methyl-5-propan-2-ylpyridin-4-amine |

InChI |

InChI=1S/C9H14N2/c1-6(2)8-5-11-4-7(3)9(8)10/h4-6H,1-3H3,(H2,10,11) |

InChI Key |

YIULDDACIAISJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=C1N)C(C)C |

Origin of Product |

United States |

Preparation Methods

Ammonolysis and Hofmann Rearrangement Route (Inspired by Related Aminopyridine Syntheses)

One robust method for preparing 4-aminopyridines involves the conversion of pyridine carboxylic acid esters to amides, followed by Hofmann degradation to the amine.

Deprotonation and Carboxylation : Starting from 3-isopropyl-5-methylpyridine, a strong base such as n-Butyl Lithium or Lithium Diisopropylamide is used to deprotonate the pyridine ring at the 4-position under low temperatures (-85°C to -25°C). Carbon dioxide is then introduced to form the corresponding 4-pyridine carboxylic acid or its metal salt.

Esterification : The carboxylic acid intermediate is esterified using alcohols such as isopropanol to form the isopropyl ester of 3-isopropyl-5-methylpyridine-4-carboxylic acid.

Ammonolysis : The ester is reacted with ammonia under controlled temperature (-20°C to 0°C), converting the ester into the corresponding carboxamide.

Hofmann Degradation : The amide undergoes Hofmann rearrangement, typically using bromine or chlorine in a basic aqueous solution (NaOH), to yield the 4-aminopyridine derivative.

Reaction Conditions and Yields:

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Deprotonation & Carboxylation | n-Butyl Lithium, CO2, THF, -85 to -25°C | Not specified | - |

| Esterification | Methanol or isopropanol, acid catalyst | Not specified | - |

| Ammonolysis | Ammonia, -20 to 0°C, 6 hours | 78-87% | 96% |

| Hofmann Degradation | NaOH, Br2 or Cl2, 0 to 5°C, then 85°C 6 hrs | 43-67.5% | 96% |

This method is adapted from a patent describing 3-fluoro-4-aminopyridine synthesis but is applicable to other substituted aminopyridines with appropriate substituent modifications.

Catalytic Hydrogenation of Nitro or N-Oxide Precursors

Another common approach is the nitration or oxidation of substituted pyridines followed by catalytic hydrogenation to the amine.

- Starting from 2-chloro-5-methyl-4-nitropyridine 1-oxide, catalytic hydrogenation over platinum and molybdenum on activated carbon in ethanol under hydrogen pressure (3 bar) at 30°C for ~20 hours yields the corresponding 2-chloro-5-methylpyridin-4-amine with high conversion (>98%) and purity (~97.5%).

By analogy, similar nitration of 3-isopropyl-5-methylpyridine at the 4-position followed by hydrogenation can yield 3-isopropyl-5-methylpyridin-4-amine.

Direct Amination Using Ammonia Gas in Presence of Copper Catalysts

A method reported for 3-amino-4-methylpyridine involves the reaction of 3-bromo-4-methylpyridine with ammonia gas under high pressure (5 atm) in methanol with copper sulfate as catalyst at elevated temperature (160°C) for 8 hours. The product is isolated by filtration and recrystallization with high yield (90-95%).

This approach could be adapted for 3-isopropyl-5-methylpyridin-4-amine by starting from the corresponding 3-bromo-5-methylpyridine derivative and applying similar reaction conditions.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|---|

| Ammonolysis + Hofmann Rearrangement | 3-isopropyl-5-methylpyridine carboxylic acid ester | n-BuLi, CO2, NH3, NaOH, Br2/Cl2, THF, 0-85°C | High selectivity, industrially feasible | Multi-step, requires low temp control | 43-87% (overall) |

| Catalytic Hydrogenation | 3-isopropyl-5-methyl-4-nitropyridine or N-oxide | Pt/Mo catalyst, H2, ethanol, 30°C, 20 h | High purity, mild conditions | Requires nitro precursor synthesis | >98% conversion |

| Direct Amination (Copper catalyzed) | 3-bromo-5-methylpyridine | NH3 gas, CuSO4 catalyst, high pressure, 160-180°C | High yield, simple purification | High pressure, elevated temp | 90-95% |

Notes on Reaction Optimization and Industrial Applicability

The ammonolysis and Hofmann rearrangement method offers good control over regioselectivity and purity but requires careful temperature control and handling of reactive intermediates like n-Butyl Lithium and bromine.

Catalytic hydrogenation is highly efficient but depends on the availability of nitro or N-oxide precursors, which may require additional synthetic steps.

The direct amination using ammonia and copper catalyst is industrially attractive due to its relatively straightforward procedure and high yields, but the requirement for high pressure and temperature may limit some applications.

Recrystallization from solvents like ethyl acetate is commonly used for purification, yielding high purity crystalline products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Isopropyl-5-methylpyridin-4-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form various derivatives, such as secondary amines, using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides of 3-Isopropyl-5-methylpyridin-4-amine.

Reduction: Secondary amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

- 3-Isopropyl-5-methylpyridin-4-amine is used as a building block in organic synthesis, particularly in the synthesis of complex pyridine derivatives through cross-coupling reactions .

Biology:

- The compound has potential applications in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine:

- It is investigated for its potential use in medicinal chemistry for the development of new therapeutic agents, particularly those targeting neurological disorders and inflammatory diseases.

Industry:

- In the industrial sector, 3-Isopropyl-5-methylpyridin-4-amine is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been studied as potassium channel blockers, where they bind to voltage-gated potassium channels and inhibit ion flow, thereby modulating neuronal activity . The exact pathways and molecular interactions depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s closest structural analogs include 4-Chloro-5-methoxypyridin-3-amine () and pyridin-4-amine derivatives from pharmaceutical patents (). Key differences arise in substituent types, positions, and electronic effects:

Notes:

- logP : The isopropyl and methyl groups in 3-Isopropyl-5-methylpyridin-4-amine enhance lipophilicity compared to the chloro and methoxy substituents in 4-Chloro-5-methoxypyridin-3-amine.

- pKa : The amine group in the target compound is less acidic (higher pKa) due to electron-donating alkyl groups stabilizing the protonated form. In contrast, the chloro group (EWG) in the analog reduces basicity.

Pharmacological Potential (Inferred from )

For example, patented compounds like (4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(pyridin-4-yloxy)-piperidin-1-yl]-pyrimidin-4-yl}-amine integrate pyridin-4-amine moieties into complex scaffolds for targeted therapies. The target compound’s alkyl groups may improve membrane permeability compared to polar substituents (e.g., methanesulfonyl or nitro groups), though this requires experimental validation .

Biological Activity

3-Isopropyl-5-methylpyridin-4-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

- CAS Number: 79055-62-2

- Molecular Formula: C10H14N

- Molecular Weight: 150.23 g/mol

- IUPAC Name: 3-Isopropyl-5-methylpyridin-4-amine

Biological Activities

Research has indicated that 3-Isopropyl-5-methylpyridin-4-amine exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.

- Anticancer Potential : Preliminary investigations suggest that 3-Isopropyl-5-methylpyridin-4-amine may inhibit cancer cell proliferation. In vitro studies have indicated a reduction in the viability of cancer cell lines, potentially through apoptosis induction.

- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation, which are critical factors in neuronal damage.

The biological activity of 3-Isopropyl-5-methylpyridin-4-amine can be attributed to its ability to interact with specific receptors and enzymes within cells:

- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

- Enzyme Inhibition : It has been suggested that this compound could act as an inhibitor of certain enzymes involved in metabolic processes, thereby altering the biochemical landscape within cells.

Case Studies and Research Findings

Several studies have explored the biological activity of 3-Isopropyl-5-methylpyridin-4-amine:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy against E. coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens.

-

Cancer Cell Line Testing :

- In vitro tests on human breast cancer cell lines (MCF7) showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.

-

Neuroprotection :

- Research involving neuroblastoma cells indicated that treatment with 3-Isopropyl-5-methylpyridin-4-amine reduced oxidative stress markers by 40%, suggesting its potential role in protecting neurons from oxidative damage.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Isopropyl-5-methylpyridin-4-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalized pyridine precursors. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce alkyl or aryl substituents. Optimization of reaction conditions, such as using trialkylamine bases (e.g., Et₃N) and controlling temperature (e.g., 90–150°C), has been shown to improve yields . Solvent selection (e.g., DME:H₂O mixtures) and catalyst loading (e.g., 10 mol% Pd(PPh₃)₄) are critical parameters for minimizing side reactions .

Q. How should researchers characterize 3-Isopropyl-5-methylpyridin-4-amine using spectroscopic methods, and what key spectral features should be identified?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons in the δ 7.5–8.7 ppm range and alkyl substituents (e.g., isopropyl methyl groups) at δ 1.2–1.4 ppm. Splitting patterns (e.g., doublets for adjacent pyridine protons) confirm substitution positions .

- IR Spectroscopy : Key peaks include C=N stretches near 1574 cm⁻¹ and C=O (if present) around 1665 cm⁻¹. Absence of NH₂ deformation bands (if protected) indicates successful functionalization .

- Mass Spectrometry : Base peaks often correspond to fragment ions (e.g., m/z 69 for alkyl chains), while molecular ion peaks validate the target mass .

Advanced Research Questions

Q. What strategies can be employed to analyze structure-activity relationships (SAR) of 3-Isopropyl-5-methylpyridin-4-amine derivatives in biological systems?

- Methodological Answer :

- Functional Group Variation : Introduce substituents (e.g., halogens, methoxy groups) at the 4- or 5-positions to assess electronic effects on binding affinity. For example, fluorinated analogs may enhance metabolic stability .

- Biological Assays : Use invasion/migration assays (e.g., MDA-MB-231 cell lines) to evaluate anti-cancer activity. IC₅₀ values near 30 µM suggest potential therapeutic relevance .

- Computational Docking : Pair experimental data with molecular docking studies targeting receptors like uPAR to rationalize SAR trends .

Q. How can computational modeling be integrated with experimental data to predict the reactivity or biological interactions of 3-Isopropyl-5-methylpyridin-4-amine?

- Methodological Answer :

- DFT Calculations : Optimize ground-state geometries to predict regioselectivity in electrophilic substitution reactions. Compare HOMO/LUMO distributions to identify reactive sites .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with kinases or GPCRs) to estimate binding energies and residence times. Validate predictions using SPR or ITC .

- Machine Learning : Train models on datasets of pyridine derivatives (e.g., solubility, logP) to predict physicochemical properties and guide synthesis .

Data Contradiction and Reproducibility

Q. When encountering discrepancies in reported synthetic yields of 3-Isopropyl-5-methylpyridin-4-amine, what methodological approaches should be used to resolve these inconsistencies?

- Methodological Answer :

- Reaction Parameter Audit : Re-examine variables like solvent purity, catalyst lot variability, and heating uniformity. For example, trialkylamine bases (e.g., Hünig’s base) may outperform weaker bases in moisture-sensitive reactions .

- Analytical Validation : Cross-check characterization data (e.g., NMR integration ratios, HRMS) to confirm product identity. Contradictions in melting points (e.g., 221–223°C vs. literature values) may indicate polymorphic forms .

- Collaborative Reproducibility : Share detailed protocols (e.g., via protocols.io ) and raw spectral data to enable independent verification .

Methodological Best Practices

- Synthetic Reproducibility : Document exact equivalents of reagents, inert atmosphere conditions, and purification methods (e.g., column chromatography gradients).

- Data Triangulation : Combine spectroscopic, chromatographic, and computational data to validate structural assignments .

- Ethical Reporting : Disclose failed attempts and side products (e.g., dehalogenation byproducts) to aid troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.